3-Acetylaminopyrazole
Overview
Description
3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of this compound and similar compounds is a topic of interest in the field of chemistry . Pyrazole derivatives are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and are used in forming various fused systems .
Molecular Structure Analysis
This compound contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Pyrazole .
Chemical Reactions Analysis
Pyrazole derivatives, including this compound, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
3-Acetylaminopyrazole is involved in the synthesis of various compounds with potential medical applications. A notable example is the synthesis of 3-aminopyrazoles and related compounds with significant anticonvulsant activity. These compounds have been tested in various models and have shown considerable activity with a lack of neurotoxicity, making them promising candidates for the treatment of epilepsy and related disorders (Unverferth et al., 1998).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds derived from this compound have been studied for their potential as thrombin inhibitors. These studies are crucial in drug development, as they help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. The findings indicate that modifications of the this compound derivatives can lead to potent thrombin inhibitors with high levels of oral bioavailability and long plasma half-lives, which is important for the treatment of thrombotic diseases (Burgey et al., 2003).
Potential in Treating Acetaminophen-induced Liver Injury
Research has also explored the use of compounds related to this compound, such as 4-methylpyrazole, in treating acetaminophen-induced liver injury. These compounds have shown promise in preclinical models, suggesting potential as therapeutic agents for managing acute liver failure caused by drug overdose. The research in this area is particularly important as it offers insights into new therapeutic approaches beyond the currently available treatments (Jaeschke et al., 2020).
Molecular Interaction Studies
Studies on the interaction of 3-aminopyrazole derivatives with other molecular structures have been conducted to understand their potential in forming beta-sheet models. This research is significant for the design of new drugs and understanding molecular interactions at a fundamental level. Such studies provide valuable information for the development of new compounds with specific target interactions (Saweczko et al., 2001).
Safety and Hazards
Future Directions
While specific future directions for 3-Acetylaminopyrazole are not mentioned in the search results, there is a general interest in the synthesis and properties of pyrazole derivatives, including this compound . The focus is on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
3-Acetylaminopyrazole, also known as 3-Acetamidopyrazole, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
This compound, as a pyrazole derivative, may influence various biochemical pathways. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and have a possible impact on the synthetic strategies where pyrazoles take part . .
Result of Action
It’s known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may have significant biological effects.
Biochemical Analysis
Biochemical Properties
3-Acetylaminopyrazole is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
Related compounds, such as aminopyrazoles, have been shown to have potent cytotoxicity against various human cancer cell lines . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism, but this requires further study.
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles like this compound take part, as well as the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function
Properties
IUPAC Name |
N-(1H-pyrazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSKIQUMIWCMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380550 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3553-12-6 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?
A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.
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